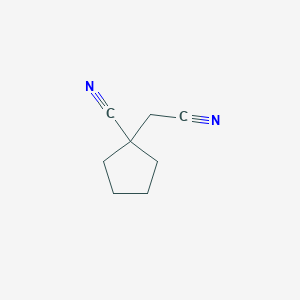
2-Nitro-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a nitro group at the second position and an aldehyde group at the third position of the indole ring. It is a valuable intermediate in organic synthesis, particularly in the development of biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-1H-indole-3-carbaldehyde typically involves the nitration of 1H-indole-3-carbaldehyde. One common method is the direct nitration using nitric acid and sulfuric acid under controlled temperature conditions. Another approach involves the use of nitrating agents such as nitronium tetrafluoroborate in an organic solvent.
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: 2-Nitro-1H-indole-3-carboxylic acid.
Reduction: 2-Amino-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Nitro-1H-indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The biological activity of 2-Nitro-1H-indole-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their function.
Comparación Con Compuestos Similares
1H-Indole-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Amino-1H-indole-3-carbaldehyde: Contains an amino group instead of a nitro group, leading to different reactivity and biological activity.
2-Nitro-1H-indole-3-carboxylic acid: The carboxylic acid derivative of 2-Nitro-1H-indole-3-carbaldehyde.
Uniqueness: this compound is unique due to the presence of both nitro and aldehyde functional groups, which confer distinct reactivity and potential biological activities. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C9H6N2O3 |
|---|---|
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
2-nitro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H6N2O3/c12-5-7-6-3-1-2-4-8(6)10-9(7)11(13)14/h1-5,10H |
Clave InChI |
LWALXHVEMHTZHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B13736532.png)

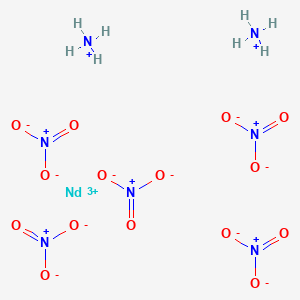
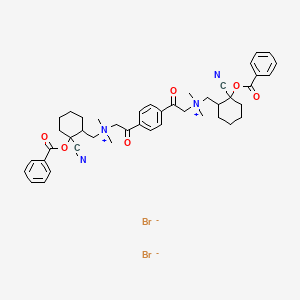
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B13736563.png)

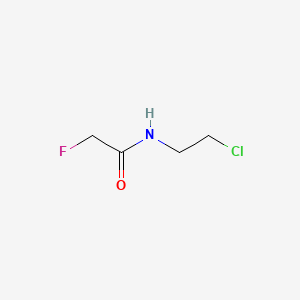


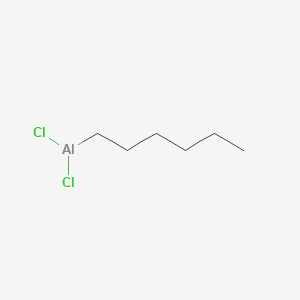
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)

![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)
